molecular formula C20H25ClN2O3 B2759631 N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797561-64-8

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2759631
CAS No.: 1797561-64-8
M. Wt: 376.88
InChI Key: NCZNNEUULQFYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group with a methoxyadamantane moiety, linked through an oxalamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the preparation of the methoxyadamantane derivative, followed by its reaction with an appropriate chlorophenyl compound. The final step involves the formation of the oxalamide linkage under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(adamantan-2-yl)oxalamide
  • N1-(2-chlorophenyl)-N2-(methoxyadamantan-2-yl)oxalamide
  • N1-(2-chlorophenyl)-N2-(adamantan-2-yl)methyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide stands out due to its unique combination of a chlorophenyl group and a methoxyadamantane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-26-20(14-7-12-6-13(9-14)10-15(20)8-12)11-22-18(24)19(25)23-17-5-3-2-4-16(17)21/h2-5,12-15H,6-11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZNNEUULQFYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.